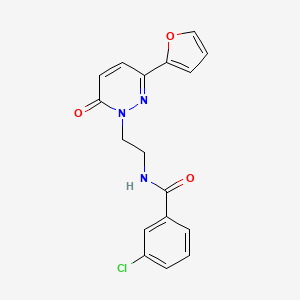
3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
- A study by El-Shehry, El‐Hag, and Ewies (2020) focused on the synthesis of new compounds, including derivatives of 1,2,4-triazinone, which share structural similarities with 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Pyridazine Derivatives and Reactions
- Research by Deeb et al. (1992) explored the synthesis and reactions of pyridazine derivatives, including furo[2,3-c]pyridazines. These compounds are structurally related to this compound and have potential significance in various chemical reactions (Deeb, Bayoumy, Yasine, & Fikry, 1992).
Antibacterial, Antiurease, and Antioxidant Activities
- Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate, structurally related to the compound , and evaluated its antibacterial, antiurease, and antioxidant activities. This research highlights the potential of such compounds in pharmaceutical applications (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Synthesis and Antimicrobial/Antioxidant Activity
- Devi et al. (2010) investigated the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, closely related to the compound of interest. They assessed their antimicrobial and antioxidant activities, contributing to the understanding of such compounds' biomedical potential (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Unfused Heterobicycles as Amplifiers of Phleomycin
- Research by Brown and Cowden (1982) on unfused heterobicycles, including compounds with furan-2-yl substituents, showed their potential as amplifiers of phleomycin against Escherichia coli. This study adds to the understanding of the biomedical applications of such compounds (Brown & Cowden, 1982).
Anti-Inflammatory Evaluation
- A study by Boukharsa et al. (2018) synthesized novel pyridazinone derivatives, including benzo[b]furan-2-ylmethyl compounds. These were tested for anti-inflammatory activity, indicating potential therapeutic applications for related compounds (Boukharsa, Lakhlili, Harti, Meddah, Tiendrebeogo, Taoufik, Faouzi, Ibrahimi, & Ansar, 2018).
Conversion into Heterocyclic Systems with Antiviral Activity
- Hashem et al. (2007) converted 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones into various heterocyclic systems, including pyridazinones and triazoles. These compounds were evaluated for antiviral activity, highlighting another potential application of structurally similar compounds (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Synthesis and Antitumor Activity Evaluation
- Abou-Elmagd et al. (2016) synthesized pyrazolyl-substituted 2(3H)-furanones and evaluated them as anticancer agents. This research underscores the significance of furanone derivatives in developing novel antitumor agents (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).
Structure Analysis and Theoretical Calculations
- Sallam et al. (2021) conducted a study on the synthesis and structural analysis of triazolopyridazine compounds. They performed density functional theory calculations to understand the compound's properties, contributing to the field of computational chemistry and drug design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propiedades
IUPAC Name |
3-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQWFYZQLAYNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
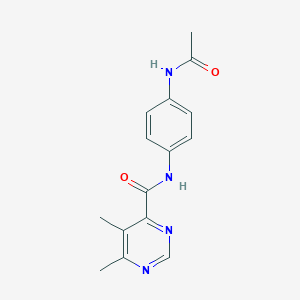
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

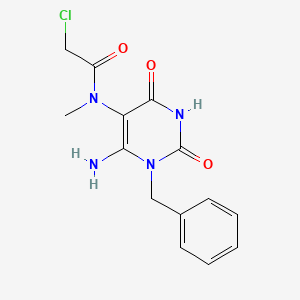
![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
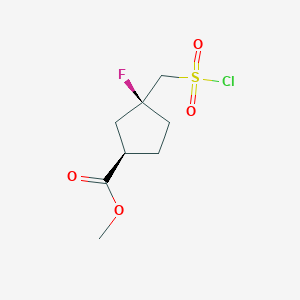
![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)
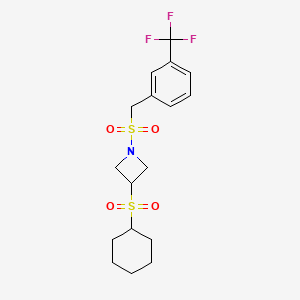
![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)
![[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B2834955.png)
